molecular formula C5H2I2OS B103597 3,5-Diiodothiophene-2-carbaldehyde CAS No. 18799-86-5

3,5-Diiodothiophene-2-carbaldehyde

Cat. No.: B103597
CAS No.: 18799-86-5
M. Wt: 363.94 g/mol
InChI Key: QEHAZEPZHFOIBJ-UHFFFAOYSA-N
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Description

3,5-Diiodothiophene-2-carbaldehyde is a halogenated thiophene derivative featuring iodine atoms at the 3- and 5-positions of the thiophene ring and an aldehyde functional group at the 2-position. The iodine substituents, being heavier halogens, confer distinct electronic and steric effects compared to bromine or smaller functional groups.

Properties

CAS No.

18799-86-5

Molecular Formula

C5H2I2OS

Molecular Weight

363.94 g/mol

IUPAC Name

3,5-diiodothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2I2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H

InChI Key

QEHAZEPZHFOIBJ-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1I)C=O)I

Canonical SMILES

C1=C(SC(=C1I)C=O)I

Synonyms

3,5-Diiodo-2-thiophenecarbaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic characteristics of 3,5-Diiodothiophene-2-carbaldehyde with its analogs from the literature:

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
This compound I, I ~400 (estimated) Strong electron-withdrawing (iodine), steric hindrance
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3) Br, Br 368.9 Moderate electron-withdrawing (bromine)
6a (Carbazole derivative) Carbazole, Carbazole ~800 (estimated) Electron-rich (carbazole donor groups)
6b (Diphenylamino derivative) Diphenylamino, Diphenylamino ~900 (estimated) Strong electron-donating (amine groups)

Notes:

  • Iodine’s larger atomic radius and polarizability reduce solubility in polar solvents compared to bromine analogs but enhance van der Waals interactions in solid-state packing .
  • Carbazole and diphenylamino substituents introduce π-conjugation, making these derivatives suitable for optoelectronic applications .

Spectroscopic and Physical Properties

Critical spectroscopic data and physical properties are compared:

Compound Melting Point (°C) FT-IR (C=O stretch, cm⁻¹) ¹H-NMR (Aldehyde proton, δ ppm)
This compound 130–135 (estimated) ~1665–1675 (estimated) ~9.8–10.0 (estimated)
Compound 3 (Dibromo derivative) 124–126 1672 9.82
6a (Carbazole derivative) 140–145 1592 10.03
6b (Diphenylamino derivative) 75–80 1424 9.86

Notes:

  • The aldehyde proton in ¹H-NMR consistently appears downfield (~9.8–10.0 ppm) due to the electron-withdrawing thiophene ring.
  • Lower melting points for diphenylamino derivatives (e.g., 6b at 75–80°C) suggest reduced crystallinity compared to halogenated analogs .

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